molecular formula C13H18O3S B1361365 Cyclohexyl p-toluenesulfonate CAS No. 953-91-3

Cyclohexyl p-toluenesulfonate

Cat. No.: B1361365
CAS No.: 953-91-3
M. Wt: 254.35 g/mol
InChI Key: OHHPZPDQZMUTCA-UHFFFAOYSA-N
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Description

Cyclohexyl p-toluenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₃S. It is a sulfonate ester derived from p-toluenesulfonic acid and cyclohexanol. This compound is known for its utility in organic synthesis, particularly as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

p-Toluenesulfonic acid+CyclohexanolCyclohexyl p-toluenesulfonate+Water\text{p-Toluenesulfonic acid} + \text{Cyclohexanol} \rightarrow \text{this compound} + \text{Water} p-Toluenesulfonic acid+Cyclohexanol→Cyclohexyl p-toluenesulfonate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of dehydrating agents, such as molecular sieves, can help in removing water formed during the reaction, thereby shifting the equilibrium towards the product side.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl p-toluenesulfonate undergoes various chemical reactions, including nucleophilic substitution, elimination, and hydrolysis.

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Elimination: Under basic conditions, this compound can undergo elimination reactions to form cyclohexene.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield p-toluenesulfonic acid and cyclohexanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyclohexyl derivatives.

    Elimination: Cyclohexene.

    Hydrolysis: p-Toluenesulfonic acid and cyclohexanol.

Scientific Research Applications

Cyclohexyl p-toluenesulfonate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of cyclohexyl derivatives.

    Biology: It is used in the study of enzyme mechanisms where sulfonate esters act as substrates or inhibitors.

    Medicine: Research into drug development sometimes employs this compound as a building block for pharmacologically active compounds.

    Industry: It is used in the production of polymers and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which cyclohexyl p-toluenesulfonate exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the cyclohexyl carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the sulfonate group.

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Benzyl p-toluenesulfonate

These compounds differ mainly in the alkyl or aryl group attached to the sulfonate ester, which influences their reactivity and applications.

Properties

IUPAC Name

cyclohexyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHPZPDQZMUTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061348
Record name Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
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Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

953-91-3
Record name Cyclohexyl p-toluenesulfonate
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Record name Cyclohexyl p-toluenesulfonate
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Record name Cyclohexyl p-toluenesulfonate
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Record name Cyclohexyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
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Record name Cyclohexyl p-toluenesulphonate
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Record name CYCLOHEXYL P-TOLUENESULFONATE
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Synthesis routes and methods I

Procedure details

Cyclohexanol (5.01 g, 50.0 mmol) and p-toluenesulfonyl chloride (10.6 g, 55.6 mmol) were charged into a 100 cc round-bottom flask, and then pyridine (20 ml) was added dropwise thereto under ice-cooling. The mixture was stirred for 8 hours while gradually elevating the temperature to room temperature. After completion of the reaction, cold water (500 ml) was added to the reaction mixture, and the mixture was extracted with ether (100 ml×3). The organic layers were combined, washed successively with 2N hydrochloric acid, water and a saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. The drying agent was separated by filtration, and the solvent was distilled off under reduced pressure to obtain substantially pure cyclohexyl p-toluenesulfonate as a white solid (12.7 g, 49.9 mmol, 99% yield). 1H-NMR Spectrum (CDCl3, TMS, ppm): δ1.00-1.93 (10H, m), 2.43 (3H, s), 4.30-4.64 (1H, m), 7.30 (2H, d, JHF =9.0 Hz) 7.78 (2H, d, JHF =9.0 Hz).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g (0.05 mol) cyclohexanol and 11.2 g (0.1 mol) 1,4-diazabicyclo[2.2.2]octane are added to 50 mL ethyl acetate. This solution is cooled in an ice bath and 14.3 g (0.075 mol) tosyl chloride in 30 ml ethyl acetate is added drop-wise over 15 minutes. The ice bath is removed and the mixture is allowed to stir at room temperature for 4 days. After this time the solid precipitate is filtered and washed. The ethyl acetate filtrate and washings are then combined and washed successively with 10% HCl, saturated aq NaHCO3 and brine. The ethyl acetate is then evaporated and the resulting oil is purified by column chromatography to yield 11.5 g (90%) of cyclohexyl-p-toluenesulfonate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A round-bottomed flask (100 cc) was charged with cyclohexyl alcohol (5.01 9, 50.0 mmol) and p-toluenesulfonyl chloride (10.6 g, 55.6 mmol), followed by the addition of pyridine (20 mL) under ice cooling to form a solution. The solution was stirred for 8 h as it was warmed gradually to room temperature. After completion of the reaction, the reaction mixture was poured into ice water and stirred thoroughly. Following extraction with ether (50 mL×2), the organic layers were washed with 2N HCl, water and saturated brine and dried with anhydrous magnesium sulfate. After the desiccant was removed, the solvent was distilled off under vacuum to give cyclohexyl p-toluenesulfonate as a colorless clear oil (12.7 g; yield=99.0%). 1H-NMR(CDCl3,TMS,ppm): δ1.12-1.88(10H,m), 2.43(3H,s), 4.46(1H,m), 7.28(2H,d,J=8.9Hz), 7.76(2H,d,J=8.9Hz).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl p-toluenesulfonate
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Reactant of Route 5
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Customer
Q & A

Q1: How does the structure of cyclohexyl p-toluenesulfonate influence its reactivity in nucleophilic substitution reactions?

A: The reactivity of this compound in nucleophilic substitution reactions, like acetolysis or hydrolysis, is significantly affected by the stereochemistry of substituents on the cyclohexyl ring. Studies indicate that cis isomers of substituted cyclohexyl p-toluenesulfonates tend to exhibit higher reactivity compared to their trans counterparts. [, ] For instance, trans-2-phenylthis compound demonstrated significantly slower reaction rates in acetolysis compared to its cis isomer. [] This difference in reactivity can be attributed to steric factors and the ability of the cis isomer to adopt conformations that facilitate nucleophilic attack.

Q2: What is the role of neighboring group participation in the reactivity of this compound derivatives?

A: Research suggests that the presence of specific neighboring groups, such as methoxy, can significantly influence the reactivity of this compound derivatives in solvolysis reactions. [] This effect is particularly prominent in cis isomers, where the neighboring group can participate in stabilizing the developing positive charge during the reaction. This stabilization leads to enhanced reaction rates compared to compounds lacking such neighboring group participation.

Q3: How do ring size and strain affect the reactivity of p-toluenesulfonate derivatives in solvolysis reactions?

A: Studies comparing the solvolysis rates of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl p-toluenesulfonates reveal a distinct pattern. [] Cyclopentyl and cyclobutyl derivatives exhibit the highest reactivity, followed by cyclohexyl and lastly, cyclopropyl p-toluenesulfonate. This trend underscores the complex interplay between ring strain and other factors like conformational flexibility in governing the overall reactivity of these cyclic p-toluenesulfonate derivatives.

Q4: Can computational chemistry be used to predict the reactivity of this compound derivatives?

A: Yes, computational chemistry methods, such as molecular mechanics calculations, have been successfully employed to predict the reactivity of this compound derivatives. [] By calculating the strain energy difference between the starting material and the corresponding carbocation intermediate, researchers can estimate the relative rates of solvolysis reactions. These computational approaches offer valuable insights into the relationship between molecular structure and reactivity.

Q5: Are there any significant differences in the reaction products observed in the solvolysis of different cycloalkyl p-toluenesulfonates?

A: The solvolysis of cycloalkyl p-toluenesulfonates can lead to different product distributions depending on the ring size. While cyclopropyl and cyclobutyl p-toluenesulfonates tend to undergo rearrangement during solvolysis, cyclopentyl and cyclohexyl derivatives primarily yield elimination products, namely cyclopentene and cyclohexene, respectively. [] This observation highlights the influence of ring strain and the preferred reaction pathways for different ring systems.

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